4-Azidobutan-2-one

CAS No.: 3777-68-2

Cat. No.: VC3365652

Molecular Formula: C4H7N3O

Molecular Weight: 113.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3777-68-2 |

|---|---|

| Molecular Formula | C4H7N3O |

| Molecular Weight | 113.12 g/mol |

| IUPAC Name | 4-azidobutan-2-one |

| Standard InChI | InChI=1S/C4H7N3O/c1-4(8)2-3-6-7-5/h2-3H2,1H3 |

| Standard InChI Key | LNCWNPXMIPWMHD-UHFFFAOYSA-N |

| SMILES | CC(=O)CCN=[N+]=[N-] |

| Canonical SMILES | CC(=O)CCN=[N+]=[N-] |

Introduction

Chemical Structure and Properties

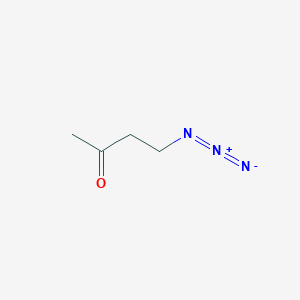

4-Azidobutan-2-one features a four-carbon chain with a ketone functional group at position 2 and an azido group (-N₃) at position 4. Its molecular formula is C₄H₇N₃O, and its structure can be represented as CH₃-CO-CH₂-CH₂-N₃. This compound represents an important class of organic azides, characterized by the presence of the highly energetic azido functional group, which consists of three nitrogen atoms in a linear arrangement. The azido group is known for its nucleophilic properties and participation in various chemical transformations, particularly cycloaddition reactions.

The compound likely exhibits the following physicochemical properties:

-

Physical state: Colorless to pale yellow liquid at room temperature

-

Molecular weight: Approximately 113 g/mol

-

Solubility: Likely soluble in common organic solvents including ethanol, methanol, and acetonitrile

-

Reactivity: Both functional groups (azide and ketone) can participate in various chemical reactions

Synthesis Methods

The synthesis of 4-Azidobutan-2-one has been documented in scientific literature, with one established method involving the regioselective addition of hydrazoic acid (HN₃) to methyl vinyl ketone. This approach represents an efficient way to introduce the azido functionality to the butanone framework .

The synthetic route can be chemically represented as:

Methyl vinyl ketone (8) + HN₃ → 4-Azidobutan-2-one (9)

This reaction likely proceeds via a 1,4-addition (conjugate addition) mechanism, which is characteristic of α,β-unsaturated carbonyl compounds. The nucleophilic azide preferentially attacks the terminal carbon atom of the methyl vinyl ketone, resulting in the formation of 4-Azidobutan-2-one with high regioselectivity .

Alternative synthetic approaches might include:

-

Nucleophilic substitution of 4-halobutan-2-ones with sodium azide

-

Functional group transformation of suitable precursors with appropriate leaving groups at position 4

| Table 1: Synthesis Parameters for 4-Azidobutan-2-one |

|---|

| Starting Material |

| Reagent |

| Reaction Type |

| Regioselectivity |

| Product |

Chemical Reactivity

4-Azidobutan-2-one exhibits rich chemical reactivity due to its bifunctional nature, containing both azido and ketone groups that can participate in various transformations.

Azide Group Transformations

The azide functional group in 4-Azidobutan-2-one can undergo several important reactions:

Conversion to Isothiocyanate: One significant transformation involves the reaction with carbon disulfide (CS₂) and triphenylphosphine (PPh₃) to produce 4-isothiocyanatobutan-2-one. This conversion occurs via a Staudinger-type mechanism where the azide first forms an iminophosphorane intermediate, which then reacts with CS₂ to yield the isothiocyanate product .

The reaction can be represented as:

4-Azidobutan-2-one (9) + CS₂ + PPh₃ → 4-Isothiocyanatobutan-2-one (10) + N₂ + OPPh₃

Click Chemistry Reactions: Like other organic azides, 4-Azidobutan-2-one can potentially participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazole derivatives, which are important motifs in medicinal chemistry.

Reduction to Amines: The azido group can be reduced to a primary amine using various reducing agents like lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), or through catalytic hydrogenation.

Ketone Group Reactions

The ketone functional group in 4-Azidobutan-2-one can undergo typical carbonyl reactions:

-

Nucleophilic addition reactions with various nucleophiles like amines, hydrazines, and hydroxylamines

-

Reduction to alcohols using appropriate reducing agents

-

Wittig and related olefination reactions

-

Condensation reactions with other carbonyl compounds

Applications in Organic Synthesis

4-Azidobutan-2-one serves as a valuable building block in organic synthesis, particularly for the preparation of diverse compounds with potential biological activities.

Synthesis of Bioactive Compounds

The most significant application of 4-Azidobutan-2-one is its role as a precursor in the synthesis of 4-isothiocyanatobutan-2-one. This derivative has been investigated for various biological activities including:

-

Antimicrobial properties against bacterial strains

-

Anticancer potential through mechanisms like apoptosis induction

-

Antioxidant activity

The conversion of 4-Azidobutan-2-one to 4-isothiocyanatobutan-2-one represents an important synthetic pathway for accessing compounds with therapeutic potential.

Heterocycle Synthesis

4-Azidobutan-2-one can serve as a starting material for the synthesis of various heterocyclic compounds:

-

Triazoles via click chemistry reactions

-

Pyrimidines and related nitrogen-containing heterocycles

-

Various cyclic structures through intramolecular reactions between the azide and ketone functionalities

| Table 2: Potential Applications of 4-Azidobutan-2-one in Organic Synthesis |

|---|

| Application |

| ------------- |

| Bioactive Compound Synthesis |

| Heterocycle Formation |

| Functional Materials |

| Peptide Modification |

Research Significance

Current research involving 4-Azidobutan-2-one focuses primarily on its utility as a synthetic intermediate. The compound has gained particular interest in the following areas:

Medicinal Chemistry

The transformation of 4-Azidobutan-2-one to 4-isothiocyanatobutan-2-one opens pathways to compounds with various biological activities. Research suggests that isothiocyanate derivatives can exhibit antimicrobial activity against various bacterial strains, anticancer properties through mechanisms like apoptosis induction and cell cycle modulation, and antioxidant effects that may protect against oxidative stress .

Synthetic Methodology Development

Ongoing research aims to develop improved methods for the synthesis and functionalization of azido ketones like 4-Azidobutan-2-one, focusing on enhancing efficiency, selectivity, and environmental sustainability of these processes.

Reaction Mechanism Studies

The reactivity patterns of 4-Azidobutan-2-one provide valuable insights into the behavior of bifunctional compounds containing azide and carbonyl groups, contributing to our understanding of organic reaction mechanisms and selectivity principles.

Analytical Characterization

The analytical characterization of 4-Azidobutan-2-one typically involves several spectroscopic techniques:

Infrared Spectroscopy (IR)

IR spectroscopy can identify the characteristic absorption bands of the azido group (approximately 2100-2150 cm⁻¹) and the carbonyl group (typically around 1710-1720 cm⁻¹).

Nuclear Magnetic Resonance (NMR)

¹H NMR spectroscopy would show characteristic signals for:

-

Methyl protons adjacent to the carbonyl group

-

Methylene protons between the carbonyl and azido groups

-

Methylene protons adjacent to the azido group

¹³C NMR would display signals for the carbonyl carbon and the various methyl and methylene carbons in the molecule.

Mass Spectrometry

Mass spectrometry can confirm the molecular weight of the compound and provide fragmentation patterns characteristic of azido ketones.

Future Research Directions

Several promising research directions involving 4-Azidobutan-2-one can be identified:

Expanded Biological Evaluation

Further investigation of 4-Azidobutan-2-one derivatives, particularly isothiocyanates and triazoles, for their biological activities could lead to the development of new therapeutic agents.

Novel Synthetic Applications

Exploration of new chemical transformations involving 4-Azidobutan-2-one could expand its utility in organic synthesis and provide access to structurally diverse compounds.

Green Chemistry Approaches

Development of environmentally friendly methods for the synthesis and transformations of 4-Azidobutan-2-one, potentially including catalytic processes and flow chemistry techniques.

| Table 3: Future Research Opportunities for 4-Azidobutan-2-one |

|---|

| Research Area |

| --------------- |

| Medicinal Chemistry |

| Synthetic Methodology |

| Materials Science |

| Reaction Discovery |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume